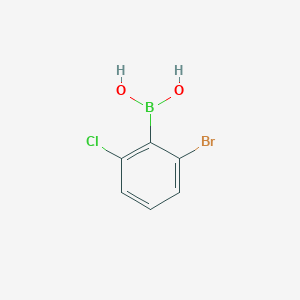

2-Bromo-6-chlorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-6-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNDJNORPGEJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629664 | |

| Record name | (2-Bromo-6-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107580-65-3 | |

| Record name | B-(2-Bromo-6-chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107580-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-6-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Bromo-6-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorophenylboronic acid is a synthetic organoboron compound that serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and development. The strategic placement of the bromo and chloro substituents on the phenyl ring, ortho to the boronic acid moiety, imparts unique reactivity and steric properties, making it a valuable reagent for accessing complex molecular architectures.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for their determination.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that experimentally determined data for properties such as melting point, boiling point, and density are not consistently reported in publicly available literature. The provided data is based on information from various chemical suppliers and databases.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1107580-65-3 | [1][2] |

| Molecular Formula | C₆H₅BBrClO₂ | [1] |

| Molecular Weight | 235.27 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | Inferred from related compounds |

| Melting Point | Data not consistently available. One source suggests 0-6°C, which may refer to storage temperature rather than melting point.[3] | [3] |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Purity | Typically >97% or >98% | [2] |

| Storage | Sealed in a dry environment at room temperature or refrigerated (2-8°C). | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties of arylboronic acids are outlined below. These are generalized procedures and may require optimization for this compound.

Melting Point Determination

Methodology:

The melting point of this compound can be determined using a standard melting point apparatus (e.g., a Gallenkamp or Stuart Scientific instrument) or by Differential Scanning Calorimetry (DSC).

-

Capillary Method:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

-

-

Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan.

-

The pan is sealed and placed in the DSC cell alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.[4]

-

Solubility Determination

Methodology:

The solubility of this compound in various organic solvents can be determined using the isothermal shake-flask method.

-

An excess amount of the solid compound is added to a known volume of the selected solvent (e.g., ethanol, methanol, acetone, toluene, tetrahydrofuran) in a sealed vial.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, the suspension is allowed to settle.

-

A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

The concentration of the dissolved solid in the aliquot is determined by a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).

Purity and Structural Confirmation

Methodology:

The purity and chemical structure of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons in the molecule. Aromatic protons are expected to appear in the range of δ 7.2–7.8 ppm. The protons of the boronic acid hydroxyl groups may show a broad signal.[3]

-

¹³C NMR: Shows the number and types of carbon atoms.

-

¹¹B NMR: A characteristic signal around δ 28–32 ppm confirms the presence of the trigonal planar boronic acid moiety.[3]

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak [M+H]⁺ would be expected around m/z 235.27.[3]

-

Infrared (IR) Spectroscopy: Identifies functional groups. Key vibrational bands include B-O stretching (around 1340 cm⁻¹) and O-H stretching (a broad band around 3200 cm⁻¹).[3]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound by separating it from any impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common setup.[3]

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction . This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl, vinyl, or alkyl halide, catalyzed by a palladium(0) complex.

Suzuki-Miyaura Coupling Pathway

The generalized catalytic cycle for the Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Quality Control

A standard workflow for the quality control and characterization of a new batch of this compound is essential to ensure its suitability for synthetic applications.

Caption: Quality control workflow for this compound.

References

- 1. (2-Bromo-6-chlorophenyl)boronic acid - CAS:1107580-65-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1107580-65-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 1107580-65-3 | Benchchem [benchchem.com]

- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-6-chlorophenylboronic acid (CAS: 1107580-65-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorophenylboronic acid is a synthetically versatile di-ortho-substituted arylboronic acid. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the construction of complex biaryl and heterocyclic structures. These motifs are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and logical workflows for its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The presence of both a bromo and a chloro substituent ortho to the boronic acid group influences its reactivity and steric profile, making it a unique reagent for creating sterically hindered biaryl compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1107580-65-3 | [2][3] |

| Molecular Formula | C₆H₅BBrClO₂ | [4] |

| Molecular Weight | 235.27 g/mol | [4] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥97% | [5] |

| Storage Temperature | Room Temperature, store in a dry, sealed container | [5] |

Table 2: Spectroscopic Data of this compound

| Type | Data | Reference(s) |

| ¹H NMR | Spectral data available from suppliers upon request. | [5] |

| ¹³C NMR | Spectral data available from suppliers upon request. | N/A |

| Mass Spectrometry | Spectral data available from suppliers upon request. | [6] |

Synthesis of this compound

The synthesis of di-ortho-substituted phenylboronic acids like this compound typically involves a lithium-halogen exchange reaction followed by borylation. A representative protocol starting from 1-bromo-3-chloro-2-iodobenzene is outlined below. This method is adapted from established procedures for the synthesis of polysubstituted arylboronic acids.

Representative Synthetic Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

1-Bromo-3-chloro-2-iodobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-3-chloro-2-iodobenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted three times with ethyl acetate.

-

Work-up and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a solid.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is predominantly used as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds.[1] The steric hindrance provided by the two ortho substituents can influence the reaction conditions required for efficient coupling.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[1][7]

Materials:

-

This compound (1.2 eq)

-

Aryl or Heteroaryl Halide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Water (for aqueous base solutions)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube is added the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst, ligand (if used), and base.

-

Inert Atmosphere: The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times.

-

Solvent Addition: Degassed solvent(s) are added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel.

Visualized Workflows

Synthesis Workflow

Suzuki-Miyaura Coupling Workflow

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | Warning |

| Skin Corrosion/Irritation | Warning, Causes skin irritation |

| Serious Eye Damage/Irritation | Warning, Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Warning, May cause respiratory irritation |

This information is based on data for structurally similar compounds and a comprehensive Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound serves as a key intermediate for the synthesis of sterically demanding biaryl compounds, which are prevalent in modern drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds. The experimental protocols and workflows provided in this guide offer a practical foundation for researchers to incorporate this valuable building block into their synthetic strategies. Careful consideration of reaction conditions, particularly when dealing with sterically hindered substrates, is crucial for achieving optimal results.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1107580-65-3 | Benchchem [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes for producing 2-Bromo-6-chlorophenylboronic acid, a key building block in medicinal chemistry and materials science. This guide details established methodologies, presents experimental protocols, and offers quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable bifunctional reagent widely employed in Suzuki-Miyaura cross-coupling reactions. Its distinct substitution pattern, featuring both bromine and chlorine atoms at the ortho positions to the boronic acid group, allows for selective and sequential functionalization, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and organic electronics. This document outlines the primary synthetic strategies for its preparation, focusing on the Grignard reaction and lithiation-borylation pathways.

Synthetic Methodologies

The two principal methods for the synthesis of this compound are the Grignard reagent method and the lithiation-borylation method. Both routes typically start from a suitably substituted dihalobenzene and involve the formation of an organometallic intermediate that is subsequently trapped with a borate ester.

Grignard Reagent Method

The Grignard reagent method is a classic and widely used approach for the formation of arylboronic acids.[1][2] This method involves the reaction of an aryl halide with magnesium metal to form an organomagnesium halide (Grignard reagent), which then reacts with a trialkyl borate. Subsequent acidic hydrolysis yields the desired boronic acid. A general procedure for a similar synthesis is the preparation of 2,4,6-trimethylphenylboronic acid from 2-bromo-1,3,5-trimethylbenzene. A patent also describes a high-purity, high-yield preparation of chlorophenylboronic acid using a Grignard reaction at low temperatures.[3]

Reaction Scheme:

Lithiation-Borylation Method

The lithiation-borylation method offers an alternative route, particularly useful when the Grignard reagent formation is problematic. This technique involves the deprotonation of an aromatic ring or a halogen-metal exchange using a strong organolithium base, such as n-butyllithium, to generate a highly reactive aryllithium species. This intermediate is then quenched with a trialkyl borate, followed by hydrolysis. This method is recognized as a powerful synthetic tool for constructing complex molecules.[4]

Reaction Scheme:

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Grignard and lithiation-borylation methods.

Protocol 1: Grignard Reagent Method

This protocol is adapted from general procedures for the synthesis of substituted phenylboronic acids.[5]

Starting Material: 1-Bromo-3-chloro-2-iodobenzene

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-3-chloro-2-iodobenzene | 319.34 | 10.0 g | 0.0313 |

| Magnesium turnings | 24.31 | 0.84 g | 0.0344 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Iodine | 253.81 | 1 crystal | - |

| Triisopropyl borate | 188.08 | 7.0 g (8.3 mL) | 0.0372 |

| 2 M Hydrochloric acid | - | 50 mL | - |

| Diethyl ether | - | 150 mL | - |

| Saturated brine | - | 50 mL | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

Grignard Reagent Formation: To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (0.84 g) and a crystal of iodine under a nitrogen atmosphere. Add 20 mL of anhydrous THF. A solution of 1-bromo-3-chloro-2-iodobenzene (10.0 g) in 80 mL of anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated by gentle heating. After the initiation, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

-

Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (7.0 g) is added dropwise at a rate that maintains the internal temperature below -60 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 50 mL of 2 M hydrochloric acid. The mixture is stirred for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford this compound.

Protocol 2: Lithiation-Borylation Method

This protocol is based on general procedures for lithiation-borylation reactions.

Starting Material: 1,3-Dibromo-2-chlorobenzene

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Dibromo-2-chlorobenzene | 270.35 | 10.0 g | 0.0370 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| n-Butyllithium (2.5 M in hexanes) | - | 14.8 mL | 0.0370 |

| Triisopropyl borate | 188.08 | 8.3 g (9.9 mL) | 0.0444 |

| 2 M Hydrochloric acid | - | 50 mL | - |

| Diethyl ether | - | 150 mL | - |

| Saturated brine | - | 50 mL | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

Lithiation: To a solution of 1,3-dibromo-2-chlorobenzene (10.0 g) in 150 mL of anhydrous THF in a three-necked flask under a nitrogen atmosphere, cooled to -78 °C, is added n-butyllithium (14.8 mL of a 2.5 M solution in hexanes) dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (8.3 g) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 50 mL of 2 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical yields and purity data for the synthesis of substituted phenylboronic acids based on literature precedents. Actual results for this compound may vary depending on reaction conditions and purification methods.

| Method | Starting Material | Typical Yield (%) | Purity (%) | Reference |

| Grignard Reagent | Aryl Halide | 50-80 | >95 | [5] |

| Lithiation-Borylation | Aryl Halide | 60-90 | >97 |

Visualizations

Synthesis Workflow: Grignard Method

Caption: Grignard method workflow.

Synthesis Workflow: Lithiation-Borylation Method

Caption: Lithiation-Borylation workflow.

Conclusion

The synthesis of this compound can be reliably achieved through either the Grignard reagent or the lithiation-borylation methodologies. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and materials science. Careful control of reaction conditions, particularly temperature and moisture, is critical for achieving high yields and purity.

References

- 1. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-6-chlorophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the physicochemical properties and a key synthetic application of 2-Bromo-6-chlorophenylboronic acid, a versatile reagent in modern organic synthesis.

Core Compound Data

This compound is a substituted phenylboronic acid that serves as a crucial building block in cross-coupling reactions. Its utility is particularly notable in the synthesis of complex biaryl molecules, which are common scaffolds in medicinal chemistry and material science.

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citation |

| Molecular Formula | C₆H₅BBrClO₂ | [1][2] |

| Molecular Weight | 235.27 g/mol | [1][3][2] |

| CAS Number | 1107580-65-3 | [1][2] |

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

One of the most prominent applications of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for constructing biaryl structures.

Below is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Aryl Halide (e.g., 4-bromotoluene)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Inert Gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).

-

Add the selected aryl halide (1.0 equivalent).

-

Add the base, such as potassium carbonate (2.0 equivalents).

-

-

Inert Atmosphere:

-

Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

-

Solvent and Catalyst Addition:

-

Under the inert atmosphere, add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (typically 1-5 mol%).

-

-

Reaction Execution:

-

Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (aryl halide) is consumed. This typically takes several hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the desired biaryl compound.

-

Visualizations

The following diagrams illustrate the molecular relationship and the experimental workflow described above.

Caption: Key functional groups of this compound.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

stability and storage of 2-Bromo-6-chlorophenylboronic acid

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-6-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a vital reagent in synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. However, the utility of boronic acids is intrinsically linked to their stability. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for assessing its integrity. While specific quantitative stability data for this particular molecule is limited in public literature, this guide consolidates general principles applicable to arylboronic acids, with a focus on the structural nuances of 2,6-dihalogenated systems.

Core Concepts in Boronic Acid Stability

The stability of arylboronic acids, including this compound, is primarily dictated by three main degradation pathways. The presence of ortho-substituents, such as bromine and chlorine, can significantly influence the rates of these processes due to steric and electronic effects.

-

Protodeboronation: This is a critical degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-bromo-3-chlorobenzene.[1][2] This reaction can be catalyzed by acids, bases, or certain metals.[1][2] Notably, 2,6-dihalogenated arylboronic acids have been reported to undergo rapid base-mediated decomposition.[3][4]

-

Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of corresponding phenols and boric acid.[1] This process is often accelerated by exposure to air (oxygen) and light.[1][5]

-

Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][6] This is an equilibrium process, and the boroxine can be revered back to the boronic acid in the presence of water.[2][6] While boroxines are often viable coupling partners themselves, their formation alters the molecular weight and may affect reaction stoichiometry and kinetics.

Recommended Storage and Handling

Proper storage and handling are paramount to ensure the long-term viability and reactivity of this compound. The following conditions are recommended based on general guidelines for boronic acids.[1][2]

Quantitative Storage Recommendations

| Parameter | Condition | Rationale |

| Temperature | 2-8°C or below (Refrigerated)[2][7][8] | Minimizes thermal degradation pathways and slows the rate of potential side reactions. |

| Atmosphere | Inert gas (Nitrogen or Argon)[1] | Prevents oxidation of the electron-deficient boron center by atmospheric oxygen. |

| Moisture | Tightly sealed container in a dry environment[1][2][9][10][11] | Prevents hydrolysis and minimizes protodeboronation, which is often water-mediated. The compound is hygroscopic.[11] |

| Light | Protect from light (Amber vial)[2] | Reduces the risk of photolytic degradation pathways. |

| Form | Solid powder | More stable for long-term storage compared to solutions. |

| In-Solution | -20°C for short-term (1 month), -80°C for long-term (6 months)[1] | Solution stability is significantly lower. Use anhydrous solvents and store under an inert atmosphere. Aliquoting is recommended to avoid freeze-thaw cycles.[2] |

Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[12][13]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][12]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[1][12]

-

Spills: Sweep or vacuum up spilled material into a suitable disposal container, avoiding dust generation.[1]

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the key degradation pathways for arylboronic acids and a general workflow for conducting stability assessments.

Caption: Key degradation pathways for arylboronic acids.

Caption: General experimental workflow for stability testing.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound, a forced degradation study is recommended.[2] This involves subjecting the compound to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

This protocol is designed to identify potential degradation products and validate stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to the conditions outlined in the table below. Include a control sample protected from stress conditions at each time point.

-

Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 6, 24, 48 hours), adjusting as needed based on the rate of degradation.

-

Analysis: Use a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS, to quantify the parent compound and detect degradation products.[7] 1H and 11B NMR spectroscopy can also be employed to monitor the disappearance of the starting material and the appearance of byproducts.[7]

Table of Forced Degradation Conditions

| Condition | Protocol | Purpose |

| Acidic Hydrolysis | 0.1 M HCl at 60°C | To assess susceptibility to acid-catalyzed protodeboronation and hydrolysis.[2] |

| Basic Hydrolysis | 0.1 M NaOH at room temperature | To assess susceptibility to base-catalyzed protodeboronation.[2] Given the lability of 2,6-dihalo systems, this should be monitored closely.[3][4] |

| Oxidative Degradation | 3% H₂O₂ at room temperature | To evaluate stability against oxidation.[2] |

| Thermal Degradation | Solid sample at 60°C / 75% RH | To assess the combined effect of heat and humidity on the solid state.[2] |

| Photostability | Expose solid or solution to light (ICH Q1B guidelines) with a dark control.[14] | To determine sensitivity to light-induced degradation.[14] |

Analytical Characterization

Key analytical techniques are crucial for both initial characterization and stability monitoring.

| Technique | Application | Expected Spectral Features[7] |

| ¹H / ¹³C NMR | Structural confirmation and identification of degradation products (e.g., loss of boronic acid, formation of 1-bromo-3-chlorobenzene). | Aromatic protons typically appear as multiplets in the δ 7.2–7.8 ppm range. The boronic acid -B(OH)₂ protons may show a broad peak. |

| ¹¹B NMR | Direct confirmation of the boronic acid moiety and its potential transformation. | A singlet peak around δ ~28–32 ppm confirms the trigonal boronic acid. |

| HPLC with UV/Vis | Purity assessment and quantification of the parent compound and impurities over time. | A C18 column with an acetonitrile/water gradient is commonly used. |

| LC-MS | Identification of unknown degradation products by their mass-to-charge ratio. | Provides molecular weight information for byproducts like the protodeboronated and oxidized species. |

| IR Spectroscopy | Confirmation of functional groups. | Look for B-O stretching (~1340 cm⁻¹) and broad O-H stretching (~3200 cm⁻¹). |

Conclusion

While this compound is an indispensable tool in modern organic synthesis, its inherent instability necessitates careful management. The primary risks to its integrity are protodeboronation (especially under basic conditions), oxidation, and dehydration. Adherence to strict storage protocols—specifically refrigeration under an inert, dry, and dark atmosphere—is critical for preserving its quality and ensuring reproducible results in its applications. For critical applications in drug development and manufacturing, implementing a rigorous stability testing program using the methodologies outlined in this guide is strongly recommended to establish a reliable shelf-life and ensure the consistent performance of this valuable reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 1107580-65-3 | Benchchem [benchchem.com]

- 8. file.leyan.com [file.leyan.com]

- 9. laballey.com [laballey.com]

- 10. laballey.com [laballey.com]

- 11. pccarx.com [pccarx.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. database.ich.org [database.ich.org]

An In-depth Technical Guide to 2-Bromo-6-chlorophenylboronic Acid and its Structural Analogs in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-6-chlorophenylboronic acid and its structural analogs, focusing on their synthesis, biological activities, and applications in drug discovery. The information is curated to be a valuable resource for researchers and professionals in the field, with a strong emphasis on experimental data and methodologies.

Introduction to this compound

This compound is a synthetic organoboron compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds to create complex biaryl structures.[1][2] The presence of both bromo and chloro substituents on the phenyl ring offers opportunities for selective and sequential reactions, enhancing its synthetic utility.[1]

Beyond its role in synthesis, this compound and its derivatives have been investigated for their potential as therapeutic agents. Boronic acids, in general, are known to be inhibitors of various enzymes, and this structural motif has been successfully incorporated into approved drugs like the proteasome inhibitor bortezomib.[3] Research has indicated that compounds containing this core structure may exhibit anticancer properties by targeting cellular processes such as protein degradation and cell division.[1]

Core Compound: this compound

| Property | Value |

| Chemical Formula | C₆H₅BBrClO₂ |

| Molecular Weight | 235.27 g/mol |

| CAS Number | 1107580-65-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO |

Structural Analogs and Their Therapeutic Potential

The this compound scaffold has been modified to generate a diverse range of structural analogs with varied biological activities. These analogs often explore the impact of different substituents on the phenyl ring or the incorporation of the phenylboronic acid moiety into larger, more complex molecules.

Anticancer Agents

A significant area of investigation for analogs of this compound is in the development of novel anticancer agents. These compounds often target key components of cell proliferation and survival pathways.

Several structural analogs have been designed as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. A notable class of such analogs are the boronic acid bioisosteres of Combretastatin A-4, a potent natural tubulin inhibitor.

Key Structural Features and Activity:

-

Stilbene Backbone: Many active analogs incorporate a cis-stilbene scaffold, mimicking the structure of Combretastatin A-4.

-

Boronic Acid Position: The boronic acid group often replaces a hydroxyl or methoxy group on one of the aromatic rings of the stilbene structure.

-

Substitution Effects: The substitution pattern on both aromatic rings significantly influences potency.

Quantitative Data on Tubulin Polymerization Inhibition:

| Compound ID | Structure | Target/Assay | IC₅₀ (µM) | Cell Line |

| Analog 1 | 3-(3,4,5-Trimethoxyphenyl)-2-(3-boronophenyl)acrylonitrile | Tubulin Polymerization | 1.5 | - |

| Analog 2 | 2-(3-Bromo-4,5-dimethoxyphenyl)-3-(4-boronophenyl)acrylonitrile | Tubulin Polymerization | 2.0 | - |

| Analog 3 | Boronic acid chalcone analog of CA-4 | MCF-7 cell growth | 0.034 | MCF-7 |

Signaling Pathway: Disruption of Microtubule Dynamics

The binding of these analogs to tubulin inhibits its polymerization into microtubules. This disruption of the microtubule network leads to the activation of the spindle assembly checkpoint, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.

Caption: Signaling pathway of tubulin polymerization inhibitors.

The boronic acid moiety is a well-established pharmacophore for proteasome inhibition. Analogs of this compound have been explored as inhibitors of the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum stress and apoptosis in cancer cells.

Quantitative Data on Proteasome Inhibition:

| Compound ID | Structure | Target/Assay | IC₅₀ (nM) |

| Dipeptidyl Boronic Acid 1 | [Structure not specified] | 20S Proteasome | 4.60 |

| Dipeptidyl Boronic Acid 2 | [Structure not specified] | 20S Proteasome | 7.05 (Bortezomib) |

Signaling Pathway: Proteasome Inhibition and Apoptosis

Caption: Signaling pathway of proteasome inhibitors.

Enzyme Inhibitors

Beyond cancer-related targets, structural analogs of this compound have been investigated as inhibitors of other enzyme classes.

4-Nonylphenylboronic acid has been identified as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids.[4] FAAH inhibitors have potential therapeutic applications in pain, inflammation, and anxiety.

Quantitative Data on FAAH Inhibition:

| Compound | Target | IC₅₀ (nM) | Selectivity (vs. MAGL) |

| 4-Nonylphenylboronic acid | FAAH | 9.1 | 870-fold |

Boronic acid analogs have also been explored as inhibitors of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. For instance, certain boronic acid derivatives have shown inhibitory activity against PDE3B.

Quantitative Data on PDE3B Inhibition:

| Compound ID | Target | pIC₅₀ |

| Boronic Acid Analog 18 | PDE3B | > 8.77 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in the literature for the synthesis and evaluation of this compound analogs.

Synthesis Protocols

This protocol describes a typical Suzuki-Miyaura reaction for the synthesis of biaryl compounds.[2]

Workflow Diagram: Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (1.0 equiv)

-

Substituted phenylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv)

-

Base (e.g., 2 M Na₂CO₃ or K₂CO₃, 10 equiv)

-

Solvent (e.g., toluene/dioxane 4:1, or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.

-

Add the solvent to the mixture.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the mixture to the desired temperature (e.g., 85 °C) under an inert atmosphere and stir for the required time (typically 4-12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite and wash with an organic solvent.

-

Perform an aqueous workup, separating the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Procedure: The synthesis of cis-stilbene boronic acid analogs of Combretastatin A-4 typically involves a Wittig reaction between a substituted benzylphosphonium salt and a substituted benzaldehyde to form the cis-stilbene core. This is followed by a lithium-halogen exchange and subsequent borylation with a trialkyl borate, followed by acidic workup to yield the boronic acid.

Biological Assay Protocols

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[5]

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare a 2x tubulin solution in General Tubulin Buffer on ice.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the test compounds and controls to the wells of a pre-warmed (37°C) 96-well plate.

-

To initiate the reaction, add the tubulin solution containing GTP and the fluorescent reporter to each well.

-

Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter.

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well cell culture plate

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Summary of Quantitative Data

The following tables summarize the quantitative biological activity data for various structural analogs of this compound.

Table 1: Anticancer Activity of Structural Analogs

| Analog Type | Compound ID | Target/Assay | IC₅₀ | Cell Line(s) |

| Combretastatin Analog | Analog 1 | Tubulin Polymerization | 1.5 µM | - |

| Combretastatin Analog | Analog 2 | Tubulin Polymerization | 2.0 µM | - |

| Chalcone Analog | Analog 3 | Cell Growth | 0.034 µM | MCF-7 |

| Dipeptidyl Boronic Acid | Analog 4 | 20S Proteasome | 4.60 nM | - |

Table 2: Enzyme Inhibitory Activity of Structural Analogs

| Analog Type | Compound ID | Target Enzyme | IC₅₀ |

| Phenylboronic Acid | 4-Nonylphenylboronic acid | FAAH | 9.1 nM |

| Boronic Acid Derivative | Analog 18 | PDE3B | pIC₅₀ > 8.77 |

Conclusion

This compound and its structural analogs represent a rich source of chemical diversity with significant potential in drug discovery and development. The versatility of the phenylboronic acid core allows for the synthesis of a wide array of compounds targeting various biological pathways, particularly in the areas of oncology and enzyme inhibition. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and innovation in this promising area of medicinal chemistry. As our understanding of the structure-activity relationships of these compounds continues to grow, so too will the opportunities to develop novel and effective therapeutic agents.

References

- 1. atcc.org [atcc.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Nonylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-6-chlorophenylboronic acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorophenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The electronic properties of this molecule are significantly influenced by the presence of two ortho-substituents, a bromine and a chlorine atom, flanking the boronic acid moiety. This technical guide provides a detailed analysis of the electronic effects of these substituents, their impact on the reactivity and spectroscopic properties of the molecule, and the experimental protocols for their characterization. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related di-ortho-substituted analogs to provide a comprehensive understanding of the underlying principles.

Introduction: Electronic Effects in Arylboronic Acids

The reactivity of an arylboronic acid is largely dictated by the electron density on the aromatic ring and at the boron center. Substituents on the phenyl ring can modulate this electron density through a combination of inductive and resonance effects.

-

Inductive Effect (-I): This is the transmission of charge through a chain of atoms by electrostatic induction.[1] Halogens, being more electronegative than carbon, exert a strong electron-withdrawing inductive effect, which decreases the electron density on the aromatic ring.

-

Resonance Effect (+R): This involves the delocalization of π-electrons between the substituent and the aromatic ring. Halogens possess lone pairs of electrons that can be donated to the π-system of the benzene ring, an electron-donating resonance effect.

In the case of halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net electron-withdrawing character.

Electronic Effects of Bromo and Chloro Substituents in this compound

Both the bromine and chlorine atoms in this compound are ortho to the boronic acid group. This specific substitution pattern leads to a combination of electronic and steric effects that profoundly influence the molecule's properties.

Inductive and Resonance Effects:

Both bromine and chlorine are highly electronegative atoms, and thus they both exert a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the phenyl ring and, consequently, on the boron atom, increasing its Lewis acidity.

While halogens also exhibit an electron-donating resonance effect (+R) due to their lone pairs, this effect is generally weaker than their inductive effect. The overall electronic impact of both the bromo and chloro substituents is electron-withdrawing.

Ortho-Substitution Effects:

The placement of both substituents in the ortho positions introduces significant steric hindrance around the boronic acid group. This steric crowding can force the B(OH)₂ group out of the plane of the aromatic ring, which can disrupt π-conjugation between the boron p-orbital and the phenyl ring.

A crucial consequence of di-ortho substitution with electron-withdrawing groups is the increased propensity for protodeboronation . This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under basic conditions often employed in cross-coupling reactions.[2][3][4] The electron-deficient nature of the aromatic ring in 2,6-dihalogenated arylboronic acids makes the ipso-carbon more susceptible to protonation.[2][5][6][7]

Quantitative Analysis of Electronic Effects

Quantifying the electronic influence of substituents is often achieved through Linear Free Energy Relationships (LFERs), such as the Hammett equation. However, the standard Hammett equation is not directly applicable to ortho-substituted systems due to the complication of steric effects.[4] More advanced models, like the Swain-Lupton equation, attempt to separate field (inductive) and resonance effects.[3][8][9][10]

Table 1: Swain-Lupton Parameters for Bromo and Chloro Substituents

| Substituent | Field Parameter (F) | Resonance Parameter (R) |

| Bromo (-Br) | 0.72 | -0.18 |

| Chloro (-Cl) | 0.72 | -0.24 |

| Data sourced from Swain and Lupton.[3] |

The positive Field (F) values for both bromine and chlorine indicate their strong electron-withdrawing inductive nature. The small negative Resonance (R) values reflect their weak electron-donating resonance capability.

Impact on Acidity (pKa)

The acidity of a boronic acid is a measure of its ability to accept a hydroxide ion to form a tetrahedral boronate species. Electron-withdrawing substituents increase the Lewis acidity of the boron atom, leading to a lower pKa value.

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the structure and electronic properties of this compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons are expected to appear as a multiplet in the downfield region (typically δ 7.0-8.0 ppm). The electron-withdrawing nature of the halogens will deshield these protons, shifting them to a higher chemical shift compared to unsubstituted phenylboronic acid. The protons of the B(OH)₂ group often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon atoms attached to the halogens (C2 and C6) and the boron (C1) will be significantly influenced. The ipso-carbon (C1) signal may be broadened due to quadrupolar relaxation from the boron nucleus. The chemical shifts of the aromatic carbons will provide insight into the electron distribution in the ring.

-

¹¹B NMR: This technique is highly sensitive to the coordination environment of the boron atom. For a trigonal planar boronic acid, a broad signal is typically observed in the range of δ 28-34 ppm.

5.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H, B-O, and C-X (X = Br, Cl) bonds.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=C stretch (aromatic) | 1580-1600, 1450-1500 | Medium-Weak |

| B-O stretch | 1310-1380 | Strong |

| C-Br stretch | 500-600 | Medium-Strong |

| C-Cl stretch | 600-800 | Medium-Strong |

5.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of arylboronic acids typically displays π-π* transitions of the aromatic system. The position of the absorption maxima (λ_max) can be influenced by the substituents. Halogen substituents may cause a small bathochromic (red) shift compared to unsubstituted phenylboronic acid.

Experimental Protocols

6.1. Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the boronic acid with a standardized base and monitoring the pH.

-

Preparation: A 1 mM solution of this compound is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture). The solution is made acidic (pH ~2) with a standard acid (e.g., 0.1 M HCl).[11][12]

-

Titration: The solution is titrated with a standardized base (e.g., 0.1 M NaOH) in small increments.[11][12]

-

Data Acquisition: The pH of the solution is recorded after each addition of the base, allowing the solution to equilibrate.

-

Analysis: A titration curve (pH vs. volume of base added) is plotted. The pKa is determined from the pH at the half-equivalence point.

6.2. NMR Spectroscopic Analysis

-

Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[13][14]

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

¹¹B NMR Acquisition: A one-pulse sequence with a wider spectral width is used. No proton decoupling is necessary.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.[13]

6.3. IR Spectroscopic Analysis

For solid samples, the thin solid film or KBr pellet method is commonly used.

-

Thin Solid Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[15] The spectrum is then recorded.

-

KBr Pellet Method: Approximately 1 mg of the sample is ground with ~100 mg of dry KBr powder. The mixture is pressed into a transparent pellet using a hydraulic press. The pellet is then placed in the spectrometer for analysis.[16][17]

6.4. UV-Vis Spectroscopic Analysis

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1-1.0.[18]

-

Data Acquisition: The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.[18]

Implications for Reactivity: The Suzuki-Miyaura Coupling

The electronic effects of the bromo and chloro substituents have significant consequences for the use of this compound in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the halogens can facilitate the transmetalation step of the catalytic cycle by increasing the Lewis acidity of the boron atom. However, as previously mentioned, the di-ortho substitution pattern makes the compound susceptible to protodeboronation under the basic reaction conditions, which is a major competing side reaction.[6][19][20] Careful optimization of the reaction conditions (e.g., choice of base, solvent, and temperature) is therefore crucial to favor the desired cross-coupling pathway over protodeboronation.

Visualizations

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Characterization of Electronic Effects

Caption: Workflow for the experimental characterization of electronic effects.

Conclusion

The electronic effects in this compound are a complex interplay of the strong electron-withdrawing inductive effects of the two ortho-halogen substituents and the steric hindrance they impose. These factors combine to increase the Lewis acidity of the boron center while also making the molecule susceptible to protodeboronation. A thorough understanding of these effects, gained through the experimental and analytical techniques outlined in this guide, is essential for the effective application of this versatile reagent in organic synthesis and drug development. While specific data for the title compound remains scarce, analysis of its structural analogs provides a solid framework for predicting its behavior and optimizing its use in chemical transformations.

References

- 1. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. Field and Resonance values according to Swain [stenutz.eu]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 9. Swain–Lupton equation - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. edu.rsc.org [edu.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. research.ed.ac.uk [research.ed.ac.uk]

Solubility of 2-Bromo-6-chlorophenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-chlorophenylboronic acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document establishes a predictive framework based on the experimentally determined solubility of structurally analogous phenylboronic acids. Detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals involved in drug development and synthetic chemistry, where an understanding of solubility is critical for reaction optimization, purification, and formulation.

Introduction to this compound

This compound is a substituted aromatic boronic acid with significant potential in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility as a building block in the synthesis of complex molecules for pharmaceuticals and materials science underscores the importance of understanding its physicochemical properties, with solubility being a key parameter. The presence of both bromo and chloro substituents on the phenyl ring influences its polarity, crystal lattice energy, and interactions with solvents, thereby affecting its solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1107580-65-3 | [1][2] |

| Molecular Formula | C₆H₅BBrClO₂ | [1] |

| Molecular Weight | 235.27 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Predicted Solubility Profile of this compound

In general, boronic acids exhibit poor solubility in non-polar hydrocarbon solvents and moderate to high solubility in polar organic solvents, particularly those capable of hydrogen bonding. The presence of halogen atoms, like bromine and chlorine, can increase the lipophilicity of the molecule, potentially enhancing solubility in less polar organic solvents compared to unsubstituted phenylboronic acid. However, the overall solubility will be a balance between the lipophilicity and the crystal packing energy of the solid.

Quantitative Solubility Data for Structurally Analogous Phenylboronic Acids

The following tables summarize the experimentally determined solubility of isobutoxyphenylboronic acid isomers and phenylboronic acid in several common organic solvents. This data serves as a valuable reference for estimating the solubility behavior of this compound. The data is presented as the mole fraction of the solute at various temperatures.

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents [4]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.108 | |

| Dipropyl ether | 293.15 | 0.025 | 0.005 | 0.004 |

| 303.15 | 0.040 | 0.008 | 0.007 | |

| 313.15 | 0.062 | 0.014 | 0.011 | |

| 323.15 | 0.095 | 0.023 | 0.018 | |

| Methylcyclohexane | 293.15 | 0.001 | < 0.001 | < 0.001 |

| 303.15 | 0.002 | < 0.001 | < 0.001 | |

| 313.15 | 0.003 | 0.001 | 0.001 | |

| 323.15 | 0.005 | 0.002 | 0.002 |

Table 3: Solubility of Phenylboronic Acid in Organic Solvents [3]

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.032 | |

| 323.15 | 0.050 | |

| Acetone | 293.15 | 0.105 |

| 303.15 | 0.150 | |

| 313.15 | 0.210 | |

| 323.15 | 0.285 | |

| Dipropyl ether | 293.15 | 0.045 |

| 303.15 | 0.068 | |

| 313.15 | 0.100 | |

| 323.15 | 0.145 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are standard methodologies for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

-

Phase Separation: Cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Sample Collection and Analysis: Carefully withdraw a known volume of the supernatant. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A calibration curve prepared with known concentrations of the compound is used for quantification.

Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of solubility under non-equilibrium conditions and is often used in early-stage drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of a new 96-well plate containing the desired organic solvent.

-

Precipitation Detection: The formation of a precipitate in each well is monitored over a set period (e.g., 1-2 hours) using nephelometry (light scattering) or by visual inspection under a microscope.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Visualizing Experimental Workflows and Influencing Factors

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for solubility determination and the key factors that influence the solubility of phenylboronic acids.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Caption: Key factors influencing the solubility of phenylboronic acids in organic solvents.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be extensively published, a robust predictive framework can be established by examining the behavior of structurally analogous compounds. This technical guide provides this foundational knowledge, alongside detailed experimental protocols, to enable researchers to determine the precise solubility of this compound in various organic solvents. Such data is indispensable for optimizing its use in organic synthesis and for the development of novel chemical entities in the pharmaceutical and materials science industries.

References

The Strategic Utility of 2-Bromo-6-chlorophenylboronic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chlorophenylboronic acid has emerged as a valuable and highly versatile building block in modern medicinal chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms ortho to the boronic acid moiety, offers distinct steric and electronic properties that are strategically leveraged in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the core applications of this compound, with a particular focus on its role in the construction of substituted biphenyl scaffolds through Suzuki-Miyaura cross-coupling reactions. We will delve into a specific application in the synthesis of potent Smoothened (SMO) antagonists, which are pivotal inhibitors of the Hedgehog signaling pathway, a critical target in oncology. This guide will present key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and synthetic workflows to empower researchers in their drug discovery endeavors.

Introduction: The Versatility of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in organic synthesis, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The diverse array of commercially available substituted phenylboronic acids provides medicinal chemists with a powerful toolkit to rapidly generate libraries of novel compounds for biological screening.

This compound is a particularly noteworthy reagent due to its ortho-dihalo substitution. These halogen atoms can serve multiple purposes:

-

Steric Hindrance: The ortho substituents can enforce a twisted conformation in the resulting biphenyl products, which can be crucial for optimizing binding to a biological target.

-

Electronic Modulation: The electron-withdrawing nature of the halogens can influence the reactivity of the boronic acid and the electronic properties of the final molecule.

-

Vectors for Further Functionalization: The bromine and chlorine atoms can potentially be targeted for subsequent chemical modifications, allowing for late-stage diversification of a lead compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in medicinal chemistry is as a coupling partner in Suzuki-Miyaura reactions to generate sterically hindered and electronically modulated biphenyl structures. These biphenyl moieties are privileged scaffolds found in a multitude of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and receptor antagonists.[1][2]

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:

Case Study: Synthesis of a Potent Smoothened (SMO) Antagonist